

Spectral Characterization of Bis(6-hydroxyhexyl)disulfide: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Bis(6-hydroxyhexyl)disulfide*

CAS No.: 80901-86-6

Cat. No.: B1609741

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Executive Summary

Bis(6-hydroxyhexyl)disulfide is a highly versatile homobifunctional crosslinking agent. Characterized by a central, redox-sensitive disulfide bridge flanked by two six-carbon aliphatic chains terminating in primary hydroxyl groups, it serves as a critical building block in bioconjugation, targeted drug delivery, and nanotechnology. This whitepaper provides an authoritative, self-validating framework for the spectral characterization of **Bis(6-hydroxyhexyl)disulfide** using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), detailing not just the what, but the causality behind the analytical methodologies.

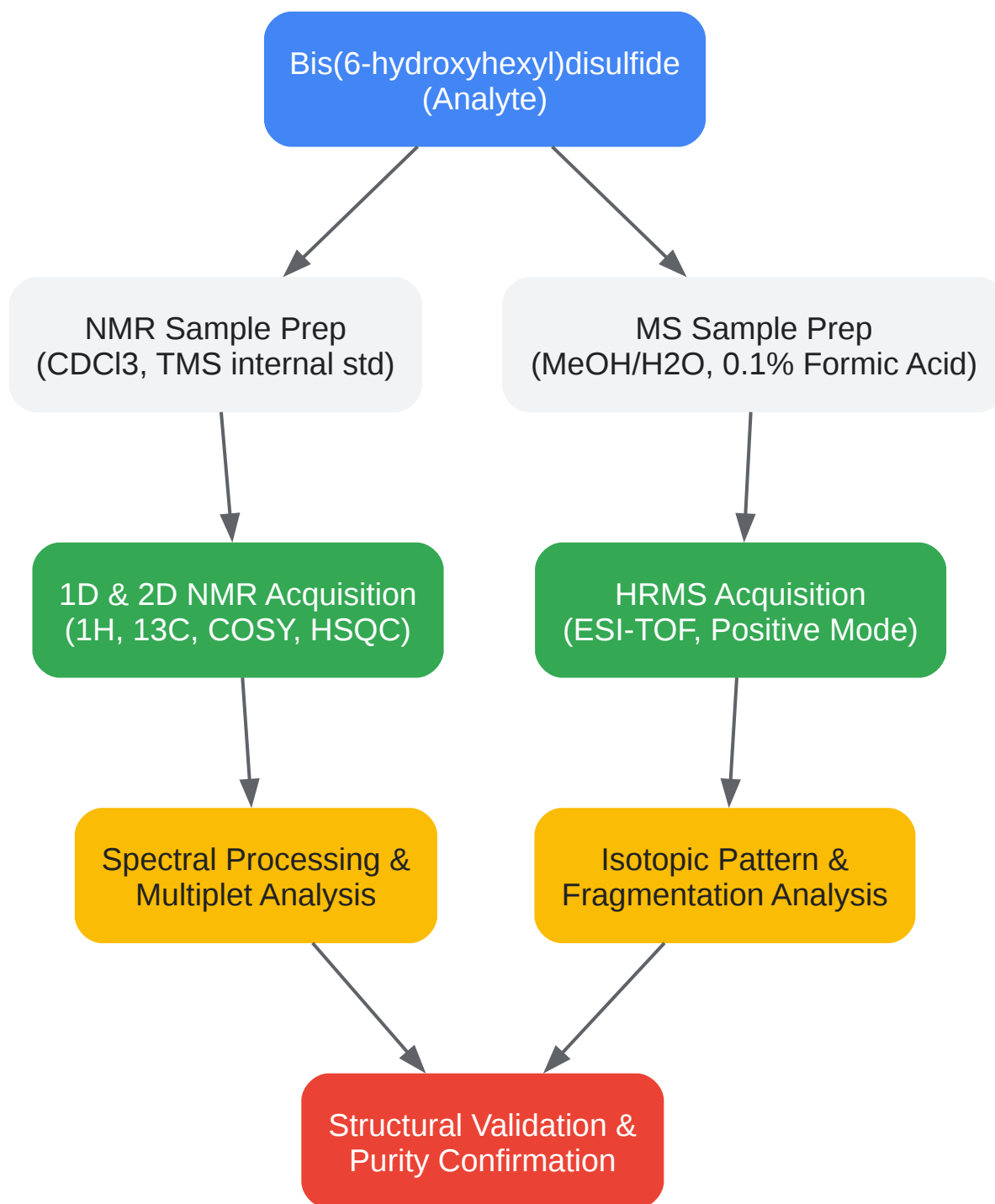
Chemical Significance & Structural Overview

Bis(6-hydroxyhexyl)disulfide (CAS Number: 80901-86-6)[1] has a molecular formula of C₁₂H₂₆O₂S₂ and a molecular weight of 266.46 g/mol [2]. The molecule's symmetry simplifies its spectral footprint, while its functional groups dictate its chemical utility. The terminal hydroxyls allow for facile esterification or etherification[3], making it an ideal precursor for

synthesizing functionalized gold nanoparticles and dynamic DNA templates[4]. Furthermore, the central disulfide bond is susceptible to cleavage by biothiols, a property heavily exploited in the design of glutathione (GSH)-responsive nanomicelles for targeted drug release[5].

Analytical Workflow Architecture

The following diagram maps the logical progression from sample preparation through spectral acquisition and structural validation.



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Fig 1. Analytical workflow for the structural validation of **Bis(6-hydroxyhexyl)disulfide**.

Nuclear Magnetic Resonance (NMR)

Characterization

Because **Bis(6-hydroxyhexyl)disulfide** is a symmetric dimer, its NMR spectra represent only half of the molecule (six distinct carbon environments and five distinct aliphatic proton environments).

¹H NMR Spectral Assignments

The proton NMR spectrum is defined by the electron-withdrawing effects of the terminal oxygen and central sulfur atoms[6],[3].

Table 1: Summarized ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
C1-H	3.62 - 3.65	Triplet (t)	6.5	4H	-CH ₂ -OH
C6-H	2.66 - 2.70	Triplet (t)	7.4	4H	-CH ₂ -S-
C5-H	1.65 - 1.78	Multiplet (m)	-	4H	-CH ₂ -CH ₂ -S-
C2-H	1.53 - 1.63	Multiplet (m)	-	4H	-CH ₂ -CH ₂ -OH
C3-H, C4-H	1.33 - 1.50	Multiplet (m)	-	8H	-CH ₂ -CH ₂ -

Mechanistic Causality: The high electronegativity of the oxygen atom (3.44) heavily deshields the adjacent C1 protons, pushing them downfield to ~3.65 ppm. The sulfur atom, being less electronegative (2.58), exerts a milder deshielding effect, placing the C6 protons at ~2.66 ppm[3].

¹³C NMR Spectral Assignments

Carbon-13 NMR confirms the symmetric six-carbon backbone.

Table 2: Summarized ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

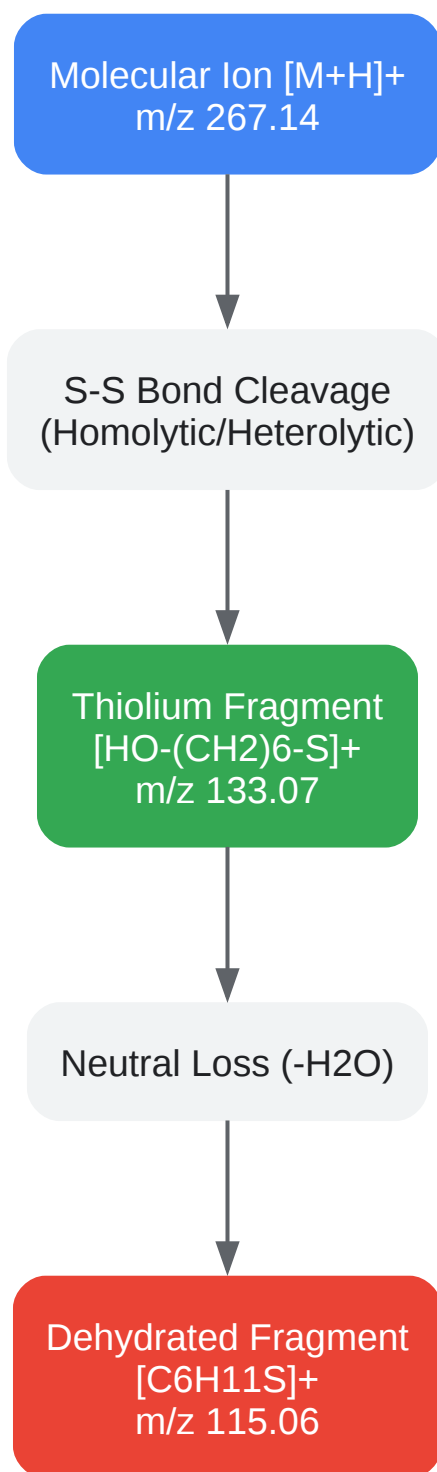
Position	Chemical Shift (δ , ppm)	Assignment
C1	-62.9	-CH ₂ -OH
C6	-39.1	-CH ₂ -S-
C2	-32.6	-CH ₂ -CH ₂ -OH
C5	-29.1	-CH ₂ -CH ₂ -S-
C3, C4	-25.4, -28.2	Aliphatic chain interior

Mass Spectrometry (MS) Characterization

In High-Resolution Mass Spectrometry (HRMS), the molecule is typically analyzed using Electrospray Ionization in positive mode (ESI+). The intact molecule yields a protonated molecular ion $[M+H]^+$ at m/z 267.14.

Fragmentation Dynamics

The S-S bond has a relatively low bond dissociation energy (~268 kJ/mol), making it the primary site of cleavage during collision-induced dissociation (CID).



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Fig 2. Proposed ESI-MS fragmentation pathway for **Bis(6-hydroxyhexyl)disulfide**.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: High-Fidelity NMR Acquisition

- Sample Preparation: Dissolve 15 mg of **Bis(6-hydroxyhexyl)disulfide** in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
 - Causality: CDCl₃ is chosen because the aliphatic chain is highly soluble in non-polar solvents, while the lack of exchangeable deuterium in the solvent prevents the terminal -OH signals from rapidly exchanging and disappearing entirely. TMS provides an absolute zero reference to prevent chemical shift drift.
- Shimming & Tuning: Perform 3D gradient shimming on the ²H lock signal.
 - Self-Validation Step: Measure the full-width at half-maximum (FWHM) of the residual CHCl₃ peak at 7.26 ppm. If the FWHM is > 1.0 Hz, the magnetic field is inhomogeneous and shimming must be repeated. Proceeding with a broad peak will obscure the fine J-coupling splitting of the aliphatic multiplets.
- Acquisition Parameters: Execute 16 scans using a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds.
 - Causality: The 2-second delay ensures that the slowly relaxing aliphatic protons (T₁ typically 0.5–1.5 s) return to thermal equilibrium. This prevents signal saturation and guarantees that the integration precisely reflects the theoretical 4:4:4:4:8 proton distribution.

Protocol B: HRMS (ESI-TOF) Workflow

- Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
 - Causality: Formic acid acts as an abundant proton donor in the electrospray droplet. This drives the equilibrium toward the [M+H]⁺ state, significantly enhancing ionization efficiency and the signal-to-noise ratio in positive ion mode.
- Instrument Calibration: Infuse a sodium formate tuning mix prior to the analytical run.

- Self-Validation Step: The mass error of the calibrant must be < 5 ppm. If it exceeds this threshold, the instrument optics must be cleaned or recalibrated. This ensures the measured m/z 267.14 unambiguously corresponds to the C₁₂H₂₆O₂S₂ formula.
- Acquisition: Set the capillary voltage to 3.0 kV and desolvation temperature to 250°C to ensure complete droplet evaporation without thermally degrading the labile disulfide bond.

Applications in Drug Development & Nanotechnology

The spectral purity of **Bis(6-hydroxyhexyl)disulfide** directly impacts its downstream efficacy in advanced materials and therapeutics:

- Self-Assembled Monolayers (SAMs): The molecule is utilized to form highly ordered SAMs on vapor-deposited gold electrodes. The disulfide bond chemisorbs onto the gold lattice, leaving the hydroxyl groups exposed for further functionalization[6].
- Stimuli-Responsive Drug Delivery: In oncology, nanomicelles are engineered using this disulfide as a hydrophobic core linker. Upon endocytosis into cancer cells, the highly reducing environment (elevated GSH) cleaves the disulfide bond, triggering structural collapse and the rapid release of encapsulated therapeutics[5].
- Dynamic DNA Templates: The compound is utilized to cap DNA strands with a 5' thiol modifying reagent, allowing for their subsequent conjugation to discrete gold nanoparticle assemblies[4].

References

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